molecular formula C28H23N3O3S B2400586 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922659-53-8

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2400586
CAS No.: 922659-53-8
M. Wt: 481.57
InChI Key: PCJAJZOAOKZCFI-UHFFFAOYSA-N
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Description

The compound is a novel class of M4 positive allosteric modulators . It has shown modest potency at the human M4 receptor (EC50=1.3 μM) and excellent efficacy as noted by the 14.6-fold leftward shift of the agonist concentration-response curve . It was also selective versus the other muscarinic subtypes and displayed excellent in vivo PK properties in rat with low IV clearance (11.6 mL/min/kg) and excellent brain exposure .


Synthesis Analysis

The compound was synthesized as described in the referenced papers . The yield was 58%, and the 1H NMR (CDCl3, 500 MHz) and 13C NMR (CDCl3, 125 MHz) values were provided . The MS (ESI) m/z: calculated [M + H]+: 471.0501; found [M + H]+: 471.0519 .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on the NMR data provided . The compound contains several aromatic rings, a thiazole ring, and a methoxy group .


Chemical Reactions Analysis

The compound has been used as a positive allosteric modulator of the muscarinic 4 (M4) receptor . It has shown a 14.6-fold leftward shift of the agonist concentration-response curve .


Physical and Chemical Properties Analysis

The compound has shown excellent in vivo PK properties in rat with low IV clearance (11.6 mL/min/kg) and excellent brain exposure . The MS (ESI) m/z: calculated [M + H]+: 471.0501; found [M + H]+: 471.0519 .

Scientific Research Applications

1. Vascular Endothelial Growth Factor Receptor-2 Inhibition

Substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, which are structurally similar to the compound , have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This inhibition is important in cancer treatment as VEGFR-2 plays a critical role in tumor angiogenesis. Such compounds have shown efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

2. Anticancer Activity of Cobalt(II) Complexes

Cobalt(II) complexes of benzamide derivatives, including those with pyridinylmethyl thiazole structures, have been synthesized and evaluated for their anticancer activity. One such complex demonstrated significant in vitro cytotoxicity in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

3. Fungal Inhibition

Compounds containing 4-methoxy-N,N-dimethylpyrimidin-2-amine and related structures have been synthesized and investigated for their antifungal properties against fungi like Aspergillus terreus and Aspergillus niger. These compounds, due to their structural similarity to the compound , suggest potential antifungal applications (Jafar et al., 2017).

4. Heparanase Inhibition

A novel class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, structurally related to the compound , have been described as inhibitors of the endo-beta-glucuronidase heparanase. These inhibitors have shown good heparanase inhibitory activity, with potential applications in cancer treatment due to their role in tumor metastasis and angiogenesis (Xu et al., 2006).

5. Antimicrobial Properties

New classes of benzamide derivatives, including those with thiazole and pyridinyl substituents, have been synthesized and evaluated for their antimicrobial efficacy in vitro. These compounds exhibited significant antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents (Priya et al., 2006).

6. Adenosine Receptor Antagonism

Thiazole and thiadiazole analogues, including N-[4-(2-pyridyl)thiazol-2-yl]benzamides, have been developed as adenosine receptor antagonists. These compounds have shown affinities in the micromolar range, suggesting their potential use in understanding molecular recognition at adenosine receptors, which could have implications in various therapeutic areas (van Muijlwijk-Koezen et al., 2001).

Mechanism of Action

Target of Action

The primary target of this compound is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction .

Mode of Action

This compound acts as a positive allosteric modulator of the M4 receptor . It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand acetylcholine binds. This allosteric binding enhances the receptor’s response to acetylcholine, resulting in increased activation of the M4 receptor .

Biochemical Pathways

The activation of the M4 receptor by this compound influences several biochemical pathways. The M4 receptor is coupled to inhibitory G-proteins, and its activation leads to a decrease in the production of cyclic AMP (cAMP), thereby affecting the cAMP-dependent pathway . The exact downstream effects can vary depending on the specific cellular context, but they may include changes in ion channel activity and alterations in the release of various neurotransmitters .

Result of Action

The activation of the M4 receptor by this compound can lead to various molecular and cellular effects. Given the role of the M4 receptor in neurotransmission, these effects may include changes in neuronal excitability and synaptic plasticity . The exact effects can depend on various factors, including the specific cell type and the presence of other signaling molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its binding to the M4 receptor . Additionally, the presence of other substances, such as competing ligands or allosteric modulators, can influence the compound’s efficacy .

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O3S/c1-19-14-15-24(33-2)25-26(19)35-28(30-25)31(18-20-9-8-16-29-17-20)27(32)22-12-6-7-13-23(22)34-21-10-4-3-5-11-21/h3-17H,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJAJZOAOKZCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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